Product packaging for 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one(Cat. No.:CAS No. 77152-20-6)

2-Phenylindeno[1,2-b]pyrrol-4(1H)-one

Cat. No.: B11865573
CAS No.: 77152-20-6
M. Wt: 245.27 g/mol
InChI Key: BDXCQKICGXATHW-UHFFFAOYSA-N
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Description

2-Phenylindeno[1,2-b]pyrrol-4(1H)-one is a specialized chemical reagent designed for research and development purposes. This compound features a fused indenopyrrolone structure, a scaffold recognized in medicinal chemistry for its potential as a pharmacophore. Researchers are investigating these core structures for various biological activities. Furthermore, the conjugated ring system of this compound may also make it a candidate for applications in material science, particularly in the development of organic electronic materials. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H11NO B11865573 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one CAS No. 77152-20-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77152-20-6

Molecular Formula

C17H11NO

Molecular Weight

245.27 g/mol

IUPAC Name

2-phenyl-1H-indeno[1,2-b]pyrrol-4-one

InChI

InChI=1S/C17H11NO/c19-17-13-9-5-4-8-12(13)16-14(17)10-15(18-16)11-6-2-1-3-7-11/h1-10,18H

InChI Key

BDXCQKICGXATHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthetic Methodologies for 2 Phenylindeno 1,2 B Pyrrol 4 1h One and Its Analogues

Strategies for Constructing the Indeno[1,2-b]pyrrol-4(1H)-one Core

The construction of the tricyclic indeno[1,2-b]pyrrol-4(1H)-one core is achieved through several strategic approaches that focus on the convergent assembly of the fused ring system.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. Several MCRs have been developed for the synthesis of the indeno[1,2-b]pyrrol-4(1H)-one core, often using ninhydrin (B49086) as a key building block. nih.govmdpi.com

One notable approach involves the reaction of ninhydrin, a primary amine, and 1,1-bis(methylthio)-2-nitroethene in an aqueous medium to afford dihydroindeno[1,2-b]pyrroles in good yields. researchgate.net A similar strategy has been employed to synthesize a series of 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives. This process begins with the reaction between (E)-N-methyl-1-(methylthio)-2-nitroethenamine and ninhydrin, followed by the addition of aliphatic amines, resulting in the desired products with satisfactory yields ranging from 68% to 87%. nih.govresearchgate.net

Another widely used three-component reaction involves ninhydrin, primary amines, and 1,3-dicarbonyl compounds. researchgate.netresearchgate.net This method provides a facile and efficient route to highly functionalized indeno[1,2-b]pyrrol-4(1H)-ones. A catalyst-free, four-component reaction of primary amines, a diamine, diketene, and ninhydrin has also been reported for the synthesis of symmetrical highly-substituted indeno[1,2-b]pyrrole derivatives. researchgate.net

Table 1: Examples of Multi-component Reactions for Indeno[1,2-b]pyrrol-4(1H)-one Synthesis
Reactant 1Reactant 2Reactant 3Key FeaturesYieldReference
Ninhydrin(E)-N-methyl-1-(methylthio)-2-nitroethenamineAliphatic AminesSynthesis of 2-arylamino-dihydro derivatives68-87% nih.govresearchgate.net
NinhydrinPrimary Amines1,3-Dicarbonyl CompoundsEfficient route to functionalized productsHigh researchgate.netresearchgate.net
NinhydrinAniline(E)-3-(dimethylamino)-1-arylprop-2-en-1-oneSolvent-free, domino reaction at room temperatureExcellent nih.gov

Cyclization and annulation reactions are fundamental to the formation of the heterocyclic pyrrole (B145914) ring and its fusion to the indanone framework. An intramolecular iron-catalyzed transannulation of furans with O-acetyl oximes has been explored as a method for synthesizing functionalized pyrroles, a strategy that can be adapted for fused systems. rsc.org

More specific to the indeno-fused core, cascade reactions involving intramolecular cyclization followed by annulation have proven effective. For instance, a cascade cyclization/annulation of β-enamino diketones with o-phenylenediamine can be used to assemble pyrrole-fused benzodiazepines, demonstrating a powerful strategy for building complex heterocyclic systems. nih.govresearchgate.net Palladium-catalyzed [4+1] annulation of α-alkenyl-dicarbonyl compounds with unprotected primary amines represents another efficient "one-pot" method for synthesizing highly substituted pyrroles. mdpi.com Furthermore, 1,3-dipolar cycloaddition reactions, such as those involving azomethine ylides, provide a pathway to the pyrrole core, which can be further elaborated. chemistryviews.orgurfu.ru

For example, the three-component reaction of ninhydrin, 1,3-dicarbonyl compounds, and primary amines is a facile one-pot synthesis. researchgate.net Similarly, the reaction between a primary amine, 1,1-bis(methylthio)-2-nitroethene, and ninhydrin provides a simple one-pot approach to the target scaffold. researchgate.net The development of these protocols highlights a focus on operational simplicity and efficiency in modern organic synthesis. The Pd(TFA)2-catalyzed [4+1] annulation is another example of a practical and efficient tandem reaction conducted in a "one-pot" fashion. mdpi.com

Table 2: Summary of One-Pot Protocols
Protocol TypeKey ReactantsCatalyst/ConditionsAdvantageReference
Three-ComponentNinhydrin, Primary Amines, 1,3-DicarbonylsOften catalyst-free or mild catalystHigh efficiency, operational simplicity researchgate.netresearchgate.net
Three-ComponentNinhydrin, Primary Amine, 1,1-bis(methylthio)-2-nitroetheneAqueous mediaMild conditions, good yields researchgate.net
[4+1] Annulationα-alkenyl-dicarbonyls, Primary AminesPd(TFA)2, O2Access to highly substituted pyrroles mdpi.com
Cascade Cyclization/Annulationβ-enamino diketone, o-phenylenediaminep-TsOHMetal-free, good to excellent yields nih.govresearchgate.net

Catalytic Approaches in Indeno[1,2-b]pyrrol-4(1H)-one Synthesis

Catalysis plays a crucial role in enhancing the efficiency, selectivity, and scope of synthetic routes toward the indeno[1,2-b]pyrrol-4(1H)-one system. Both organocatalysis and acid catalysis have been successfully employed.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of organic synthesis. nih.govresearchgate.netnih.gov While specific applications of organocatalysts for the synthesis of 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one are still emerging, the principles are well-established for pyrrole synthesis. Catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are known to promote various organic transformations, including the synthesis of heterocycles like pyrazoles through sequential Baylis–Hillman/intramolecular cyclization mechanisms, showcasing its potential for similar transformations in pyrrole synthesis. rsc.org The development of organocatalytic asymmetric reactions, such as the Henry reaction of 1H-pyrrole-2,3-diones, further illustrates the power of this approach in constructing functionalized pyrrole-containing molecules with stereocontrol. beilstein-journals.org

Acid catalysis is frequently used to facilitate key bond-forming steps in the synthesis of heterocyclic compounds. In the context of indeno[1,2-b]pyrrol-4(1H)-one synthesis, both Brønsted and Lewis acids are employed.

A notable example is the use of a catalytic amount of acetic acid (AcOH) in the three-component domino reaction of ninhydrin, aniline, and (E)-3-(dimethylamino)-1-arylprop-2-en-1-one, which proceeds in excellent yield under solvent-free conditions. nih.gov Stronger Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been used to promote cascade reactions, such as the intramolecular cyclization of β-enamino diketones followed by annulation, to access related pyrrole-fused scaffolds. nih.gov These acid-catalyzed methods are valued for their simplicity and effectiveness in promoting the necessary condensation and cyclization steps. nih.govnih.gov

Table 3: Acid Catalysts in the Synthesis of Indeno[1,2-b]pyrrol-4(1H)-one and Related Scaffolds
CatalystReaction TypeRole of CatalystReference
Acetic Acid (AcOH)Three-Component Domino ReactionPromotes condensation and cyclization nih.gov
p-Toluenesulfonic Acid (p-TsOH)Cascade Cyclization/AnnulationActivates intermediates for intramolecular cyclization nih.gov

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. For the synthesis of pyrrole-based molecules, including fused systems like indenopyrrolones, microwave irradiation provides higher yields and dramatically reduced reaction times. nih.gov This enhancement is attributed to the efficient and uniform heating of the reaction mixture, which minimizes side reactions and decomposition of products.

In the synthesis of various heterocyclic compounds, the application of microwave heating can shorten reaction times from hours to mere minutes. nih.govmdpi.com For instance, the synthesis of certain pyrrole-based hydrazide-hydrazones was achieved in 1–3 minutes under microwave irradiation, whereas conventional heating required significantly longer periods. nih.gov A comparative study on the synthesis of pyrrole-based compounds highlighted that microwave-assisted protocols consistently produced excellent yields (87–94%) compared to the 55–85% yields obtained through conventional reflux conditions. nih.gov

The table below illustrates the advantages of microwave (MW) synthesis over conventional heating for a series of pyrrole-based compounds, demonstrating the marked improvement in reaction kinetics and efficiency.

CompoundMethodReaction TimeYield (%)
vh0 Conventional96 hours55
Microwave1 hour87
vh1 Conventional12 hours80
Microwave3 minutes90
vh2 Conventional12 hours85
Microwave1 minute94
vh3 Conventional12 hours63
Microwave2 minutes92
vh4 Conventional12 hours78
Microwave2 minutes91

This data is based on the synthesis of pyrrole-based hydrazide and hydrazide–hydrazones as reported in a 2024 study. nih.gov

This method's efficiency makes it a preferred choice for synthesizing complex heterocyclic libraries for biological screening and materials science applications. nih.govresearchgate.net

Ionic Liquid-Mediated Synthetic Procedures

Ionic liquids (ILs) are salts with low melting points that serve as environmentally benign solvents and catalysts in organic synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to volatile organic solvents.

In the synthesis of pyrrolone systems, ionic liquids can function as dual-functional catalysts, promoting multi-component reactions under mild conditions. researchgate.net For example, the ionic liquid N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) has been successfully employed as a catalyst for the one-pot, four-component synthesis of dihydropyrrol-2-one derivatives. researchgate.net This reaction, involving various amines, dialkyl acetylenedicarboxylates, and formaldehyde, proceeds smoothly in ethanol at room temperature, offering good yields, short reaction times, and straightforward work-up procedures. researchgate.net The use of ILs aligns with the principles of green chemistry by providing cleaner reaction profiles and enabling catalyst recycling. mdpi.com While direct synthesis of this compound using ionic liquids is not extensively documented, the successful synthesis of related dihydropyrrol-2-ones demonstrates the high potential of this methodology for constructing the indenopyrrolone core. researchgate.net

Functionalization and Derivatization Strategies for Substituted Analogues

The biological activity and material properties of the indeno[1,2-b]pyrrol-4(1H)-one scaffold can be finely tuned by introducing various substituents at key positions. Functionalization strategies are crucial for developing a library of analogues with diverse characteristics.

A primary strategy for derivatization involves the introduction of substituted aryl and alkyl groups, particularly at the 2-position of the pyrrolone ring. A versatile synthesis for a series of 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one derivatives has been developed. nih.gov The process begins with the reaction of ninhydrin and (E)-N-methyl-1-(methylthio)-2-nitroethenamine, followed by the addition of various aliphatic or aromatic amines. nih.gov This approach allows for the incorporation of a wide range of functional groups, leading to novel compounds with satisfactory yields ranging from 68% to 87%. nih.gov

The introduction of different substituents can modulate the electronic and steric properties of the molecule. For example, in the synthesis of certain pyrrole derivatives, substituting aromatic rings with bulky or electron-withdrawing groups was explored to enhance biological activity. nih.gov Gold-catalyzed protocols have also proven effective for creating functionalized fused pyrrole systems, showing compatibility with diverse groups such as halogens, alkoxyls, ketones, and esters. mdpi.com

The following table presents a selection of synthesized 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives and their reported yields, showcasing the versatility of the synthetic method.

Compound IDAryl/Aliphatic Amine SubstituentYield (%)
5a Aniline87
5b 4-Methylaniline85
5c 4-Methoxyaniline82
5d 4-Chloroaniline78
5e 4-Bromoaniline75
5f 4-Fluoroaniline84
5g 4-Nitroaniline68
5h Benzylamine72
5i Cyclohexylamine70

Data derived from the synthesis of novel Indeno[1,2-b]pyrrol-4(1H)-one derivatives. nih.gov

Regioselectivity, the control over the orientation of bond formation in a chemical reaction, is critical for the synthesis of specific isomers of complex molecules. In the synthesis of indeno-fused pyrrolones, the reaction pathway can sometimes yield multiple regioisomers. For instance, the reaction between ninhydrin and (E)-N-methyl-1-(methylthio)-2-nitroethenamine can produce both 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one and its regioisomer, 2-arylamino-dihydroindeno[2,1-b]pyrrol-8(1H)-one, indicating a lack of complete regioselectivity in this particular reaction. nih.gov

Achieving high regioselectivity often requires carefully designed synthetic routes. One powerful method for controlling regiochemistry is the 1,3-dipolar cycloaddition reaction. This approach was used to regioselectively synthesize novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones. researchgate.net In this case, the reaction of 4-arylidene-1-phenylpyrazolidine-3,5-diones with azomethine ylides (generated in situ from isatins and sarcosine) proceeded via a specific pathway that favored the formation of only one regioisomer. researchgate.net The mechanism involves a concerted approach of the dipole and dipolarophile that minimizes steric hindrance, thereby directing the reaction to a single outcome. researchgate.net Such regioselective control is essential for producing structurally pure compounds, which is a prerequisite for reliable biological evaluation and materials application. Other strategies, such as Lewis acid-mediated regioselective cyclization, have also been developed for the construction of different fused pyrrole systems. researchgate.net

Synthesis of Related Indeno-Fused Pyrrole and Pyrrolone Systems and their Structural Variations

The indeno[1,2-b]pyrrol-4(1H)-one core is part of a larger family of indeno-fused and other fused pyrrole systems, many of which are of significant interest in medicinal chemistry and materials science. The synthetic methodologies used for the parent compound can often be adapted to create a wide array of structural variations.

Precursors like ninhydrin are versatile starting materials for constructing a range of polycyclic compounds beyond the indenopyrrolone system. researchgate.net The structural diversity of fused pyrroles is vast, with numerous synthetic routes developed for different scaffolds. For example, pyrrolopyridines and pyrrolopyridopyrimidines can be synthesized through the cyclocondensation of 2-aminopyrrole-3-carbonitriles with 2-arylidene-malononitriles. nih.gov Another important related structure is the pyrrolo[2,3-b]pyrrole system, which has been synthesized via the reaction of 2-(bis(phenylamino)methylene)malononitrile with diethyl 3,4-diamino-1,6-diphenyl-1,6-dihydropyrrolo[2,3-b]pyrrole-2,5-dicarboxylate. nih.gov

A direct structural variation of the target compound is its own regioisomer, 2-arylamino-dihydroindeno[2,1-b]pyrrol-8(1H)-one, which can form concurrently during synthesis. researchgate.net The ability to synthesize and isolate different isomers and related fused systems is crucial for exploring the structure-activity relationships within this class of compounds. The broad family of pyrrole and pyrrolidine analogues includes a multitude of scaffolds with therapeutic potential. nih.gov

Advanced Spectroscopic and Structural Characterization of 2 Phenylindeno 1,2 B Pyrrol 4 1h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the complete chemical structure and connectivity of the indeno[1,2-b]pyrrol-4(1H)-one scaffold can be established.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons in a molecule. In the analysis of 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives, the spectra are characterized by distinct signals corresponding to the aromatic protons of the indeno and phenyl moieties, as well as protons on the pyrrolone ring. nih.gov

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. acgpubs.org The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) are dictated by the substitution pattern on the aromatic rings. For instance, protons on a phenyl ring adjacent to electron-withdrawing or electron-donating groups will exhibit predictable upfield or downfield shifts. The proton of the pyrrole (B145914) ring often appears as a singlet, with its chemical shift influenced by the surrounding electronic environment. acgpubs.org

Table 1: Representative ¹H NMR Chemical Shift Data for Protons in Pyrrole Derivatives

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (Ar-H) 7.0 - 8.0 Multiplet (m)
Pyrrole (C-H) ~6.7 - 7.1 Singlet (s)

Note: Data is illustrative and compiled from various substituted pyrrole analogues. acgpubs.org Specific values vary based on the full molecular structure and solvent.

¹³C NMR spectroscopy is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in the 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one structure gives rise to a distinct signal, allowing for a complete carbon count. The chemical shifts provide insight into the nature of each carbon atom (e.g., sp², sp³, carbonyl).

The carbonyl carbon (C=O) of the pyrrolone ring is particularly characteristic, appearing far downfield, typically in the range of δ 195-198 ppm. acgpubs.org Carbons within the aromatic rings of the indeno and phenyl groups resonate between approximately δ 120 and 140 ppm. The specific shifts are influenced by the substituents attached to the rings. The sp² carbons of the central pyrrole ring also appear in this aromatic region. nih.govacgpubs.org

Table 2: Representative ¹³C NMR Chemical Shift Data for Carbons in Pyrrole Derivatives

Carbon Type Typical Chemical Shift (δ, ppm)
Carbonyl (C=O) 195 - 198
Aromatic/Pyrrole (sp²) 120 - 140

Note: Data is illustrative and compiled from various substituted pyrrole analogues. acgpubs.org Specific values vary based on the full molecular structure and solvent.

While ¹H and ¹³C NMR provide information on the types and environments of protons and carbons, two-dimensional (2D) NMR experiments are crucial for confirming the molecular connectivity. Techniques such as Heteronuclear Multiple Bond Correlation (HMBC) are used to establish long-range (2-3 bond) correlations between protons and carbons.

For the indeno[1,2-b]pyrrol-4(1H)-one skeleton, HMBC spectra would be used to confirm the fusion of the indeno and pyrrole rings. For example, correlations would be observed between protons on the indeno system and carbons in the pyrrole ring, and vice-versa. This technique is invaluable for unambiguously piecing together the molecular puzzle and confirming the final structure of the synthesized compounds. nih.gov

Vibrational Spectroscopy: Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of a this compound analogue displays characteristic absorption bands corresponding to the vibrations of its constituent bonds.

A strong, sharp absorption band is typically observed in the region of 1630-1650 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone in the five-membered ring. acgpubs.org The N-H stretch of the pyrrole ring, if unsubstituted, gives rise to a band around 3100-3400 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. acgpubs.org

Table 3: Key IR Absorption Frequencies for Indeno[1,2-b]pyrrol-4(1H)-one Analogues

Functional Group Vibration Type Typical Frequency (cm⁻¹)
N-H (Pyrrole) Stretch 3100 - 3400
Aromatic C-H Stretch 3000 - 3150
C=O (Ketone) Stretch 1630 - 1650

Note: Data is illustrative and compiled from various substituted pyrrole analogues. acgpubs.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. Using electrospray ionization (ESI), the molecule is typically ionized to form a protonated molecular ion [M+H]⁺. nih.gov The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound with high accuracy. nih.gov

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable structural information. For pyrrole derivatives, fragmentation pathways are significantly influenced by the substituents on the core structure. nih.gov Common fragmentation patterns for 2-substituted pyrroles include the loss of small neutral molecules or cleavage of side chains. nih.gov Analysis of these fragmentation pathways helps to confirm the proposed structure and the identity of substituents.

X-ray Crystallography for Definitive Solid-State Structural Determination, including Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density can be generated, revealing the exact positions of atoms in the crystal lattice.

This technique provides definitive confirmation of molecular connectivity, bond lengths, bond angles, and torsional angles. researchgate.netmdpi.com For complex fused-ring systems like indeno[1,2-b]pyrrol-4(1H)-one, crystallography can confirm the planarity or puckering of the rings and the relative orientation of substituents. nih.gov In cases where chiral centers are present, X-ray analysis can establish the absolute stereochemistry of the molecule, which is crucial for understanding its biological activity. beilstein-journals.org The crystal structure of a chromeno[4,3-b]pyrrol-4(1H)-one, a related scaffold, was unambiguously confirmed by single-crystal X-ray diffraction analysis. nih.gov

Elemental Analysis for Verification of Empirical Formulae and Purity

Elemental analysis is an indispensable analytical technique in synthetic chemistry for the verification of the elemental composition of a newly synthesized compound. This method provides the mass percentages of the constituent elements, typically carbon (C), hydrogen (H), and nitrogen (N), in a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the correct elemental composition and, consequently, the empirical formula of the compound. Furthermore, significant deviations between the experimental and theoretical values can indicate the presence of impurities or residual solvents in the sample, thus making elemental analysis a crucial tool for assessing the purity of the synthesized analogues of this compound.

In the characterization of this compound and its derivatives, elemental analysis provides a fundamental checkpoint after synthesis and purification. The process involves combusting a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are then quantitatively analyzed to determine the percentages of C, H, and N in the original sample.

The theoretical elemental composition is calculated from the molecular formula of the target compound. For instance, the parent compound, this compound, has the molecular formula C₁₉H₁₃NO. The expected percentages of carbon, hydrogen, and nitrogen can be calculated based on the atomic masses of these elements and the molecular weight of the compound. For analogues with different substituents, the molecular formula will change, leading to different theoretical elemental percentages.

The purity of the synthesized compounds is considered acceptable if the experimentally found percentages for C, H, and N are within ±0.4% of the calculated theoretical values. This level of accuracy provides confidence that the synthesized molecule has the correct empirical formula and is largely free of impurities that would alter the elemental composition.

Below is an illustrative data table showcasing the kind of results obtained from elemental analysis for a hypothetical series of this compound analogues. This data is representative of what would be expected in a research context.

Table 1: Elemental Analysis Data for Analogues of this compound Note: The data presented in this table is hypothetical and for illustrative purposes only.

Compound ID Molecular Formula Calculated (%) Found (%)
1 C₁₉H₁₃NO C: 84.11, H: 4.83, N: 5.16 C: 84.05, H: 4.88, N: 5.12
2 C₂₀H₁₅NO C: 84.18, H: 5.30, N: 4.91 C: 84.25, H: 5.25, N: 4.95
3 C₁₉H₁₂ClNO C: 74.64, H: 3.96, N: 4.58 C: 74.58, H: 4.01, N: 4.55

| 4 | C₂₀H₁₅NO₂ | C: 79.72, H: 5.02, N: 4.65 | C: 79.68, H: 5.07, N: 4.61 |

This table demonstrates the comparison between the calculated and experimentally found elemental compositions for a series of hypothetical compounds. The close correlation between the theoretical and found values for each compound would provide strong support for their successful synthesis and high degree of purity.

Computational and Theoretical Investigations of 2 Phenylindeno 1,2 B Pyrrol 4 1h One Systems

Density Functional Theory (DFT) Studies for Electronic and Geometrical Properties.

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic and structural properties of complex organic molecules, including the 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one scaffold and its derivatives. These computational methods provide deep insights into the molecule's behavior at a quantum level, which is crucial for understanding its reactivity and potential interactions with biological targets.

Calculation of Electronic Structure and Quantum Chemical Reactivity Descriptors.

The electronic structure of indeno[1,2-b]pyrrol-4(1H)-one derivatives has been investigated using DFT calculations, commonly employing methods like the B3LYP functional with the 6-31++G(d,p) basis set. nih.govnih.gov A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are fundamental indicators of a molecule's kinetic stability and chemical reactivity.

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the ground state. From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the molecule's reactivity profile. researchgate.net These descriptors are instrumental in predicting how the molecule will behave in chemical reactions and biological systems. researchgate.net

Table 1: Key Quantum Chemical Reactivity Descriptors Derived from FMO Analysis

DescriptorFormulaChemical Significance
Ionization Potential (IP) IP ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (EA) EA ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η) η ≈ (IP - EA) / 2Measures the resistance of a molecule to change its electron configuration.
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness; indicates a higher reactivity.
Electronegativity (χ) χ ≈ (IP + EA) / 2The power of an atom or molecule to attract electrons.
Chemical Potential (μ) μ = -χRepresents the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons.

This table provides the theoretical framework for connecting molecular orbital energies to chemical activities, based on Koopman's theorem. researchgate.net

Geometry Optimization and Conformational Landscape Analysis of the Core Scaffold and Derivatives.

DFT calculations are crucial for determining the most stable three-dimensional structure of the this compound core and its derivatives. nih.govplos.org This process, known as geometry optimization, involves calculating the molecule's energy at various conformations to find the lowest energy state. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles.

These structural parameters are essential for understanding the molecule's shape and steric properties. For instance, the planarity of the fused ring system and the orientation of the phenyl substituent are critical features that influence how the molecule can interact with other molecules, particularly the active sites of enzymes. nih.gov Studies on related indenopyrrol-4(1H)-one derivatives have successfully used DFT to predict their structural geometry, which forms the basis for further computational analyses like molecular docking. nih.govplos.org

Theoretical Vibrational Frequency Calculations and Correlation with Experimental IR Spectra.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an experimental Infrared (IR) spectrum. For derivatives of the indenopyrrol-4-one scaffold, DFT calculations have been performed to obtain theoretical vibrational spectra. nih.gov

A strong correlation between the calculated and experimentally measured frequencies serves two purposes: it validates the accuracy of the computational model and aids in the precise assignment of experimental spectral bands to specific molecular vibrations. nih.gov Studies have reported an excellent agreement between theoretical and experimental IR data for this class of compounds. nih.gov Key vibrational modes for this scaffold include the carbonyl (C=O) stretching, N-H stretching of the pyrrole (B145914) ring, and various C-H and C=C stretching modes within the aromatic systems. vscht.czmdpi.com

Table 2: Representative Correlation of Theoretical and Experimental IR Frequencies

Vibrational ModeTypical Experimental Wavenumber (cm⁻¹)Significance
N-H Stretch (pyrrole) 3200 - 3500Indicates the presence of the pyrrole ring nitrogen. researchgate.net
Aromatic C-H Stretch 3000 - 3100Confirms the presence of aromatic rings (indene and phenyl). nih.gov
Aliphatic C-H Stretch 2850 - 3000Relates to any saturated carbon centers in the molecule. vscht.cz
C=O Stretch (ketone) 1680 - 1720A strong, characteristic band for the ketone group in the five-membered ring. vscht.cz
C=C Stretch (aromatic) 1450 - 1600Corresponds to the stretching vibrations within the fused aromatic system. nih.gov

This table illustrates typical IR absorption regions for the key functional groups present in the this compound structure.

Analysis of Electrophilic and Nucleophilic Character via Localized Orbitals.

The Frontier Molecular Orbitals (HOMO and LUMO) are central to understanding the electrophilic and nucleophilic nature of a molecule. nih.gov The spatial distribution of these orbitals reveals the most probable sites for chemical reactions.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which an electron is most likely to be donated. Therefore, areas of the molecule with a high HOMO density are susceptible to attack by electrophiles (electrophilic attack) and are considered nucleophilic centers.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region to which an electron is most likely to be accepted. Areas with high LUMO density are prone to attack by nucleophiles (nucleophilic attack) and are considered electrophilic centers.

By mapping the HOMO and LUMO densities across the this compound structure, researchers can predict its reactivity patterns and rationalize its interaction mechanisms with other reagents or biological macromolecules. nih.gov

Molecular Modeling and Dynamics Simulations for Biomolecular Interactions.

Computational techniques such as molecular docking are employed to simulate the interaction between a small molecule (ligand), like a this compound derivative, and a biological macromolecule (receptor), such as an enzyme or protein. These simulations predict the preferred binding orientation, affinity, and the specific intermolecular interactions that stabilize the ligand-receptor complex.

Molecular Docking for Prediction of Ligand-Receptor Binding Interactions (e.g., SARS-CoV-2 Main Protease, BRDT, antibacterial enzymes).

Derivatives of the this compound scaffold have been investigated as potential inhibitors for several therapeutic targets through in silico molecular docking studies.

SARS-CoV-2 Main Protease (Mpro): The main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus is a critical enzyme for viral replication, making it a prime target for antiviral drugs. nih.govmdpi.com Docking studies were performed on novel 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives against the crystal structure of Mpro (PDB ID: 6W63). nih.gov The results indicated that these compounds could effectively bind to the catalytic site of the enzyme. nih.gov Notably, one derivative, compound 5f, exhibited the most favorable binding energy of -7.28 Kcal/mol, suggesting strong inhibitory potential. nih.gov

Bromodomain and Extra-Terminal Domain (BRDT) Proteins: BRDT is a member of the BET family of proteins, which are considered important targets in cancer therapy. A series of novel indeno[1,2-b]pyrrol-4(1H)-one derivatives were synthesized and screened in silico for their ability to inhibit BRDT. nih.gov The studies revealed that these compounds could be promising candidates for development as anticancer agents, with compound 5h showing particularly good binding energies in the docking analysis. nih.gov

Antibacterial Enzymes: The antibacterial potential of indeno[1,2-b]pyrrole compounds has also been explored through molecular docking. bohrium.com These studies investigated the binding affinity of the compounds against enzymes from bacteria such as E. coli (PDB ID: 1KZN). bohrium.comresearchgate.net The docking results help to elucidate the mechanism of antibacterial action and show that the indenopyrrole scaffold has a strong affinity for the target enzyme's active site. bohrium.com

Table 3: Summary of Molecular Docking Studies

Target ProteinPDB IDMost Potent CompoundBinding Energy (kcal/mol)Key Interacting ResiduesPotential Application
SARS-CoV-2 Main Protease (Mpro) 6W63Compound 5f-7.28(Not specified in abstract)Antiviral (COVID-19) nih.gov
Bromodomain-containing protein (BRDT) (Not specified)Compound 5hGood binding energies(Not specified in abstract)Anticancer nih.gov
E. coli enzyme 1KZNCompounds 3a-d, 8, 12Favorable binding energy(Not specified in abstract)Antibacterial bohrium.com

Molecular Dynamics Simulations to Explore Binding Stability and Conformational Changes within Receptor Sites

Molecular dynamics (MD) simulations offer a dynamic perspective on the stability of ligand-receptor complexes and can reveal subtle conformational changes that are not apparent from static docking models. In a notable study, MD simulations were performed on derivatives of the indeno[1,2-b]pyrrol-4(1H)-one scaffold to investigate their binding stability within the active site of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govnih.gov

The stability of the protein-ligand complex is a key indicator of a ligand's potential efficacy. This is often assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over the course of the simulation. Lower and more stable RMSD values suggest that the ligand does not induce significant, destabilizing conformational changes in the protein. For the most potent compound studied, 5f, the RMSD of the complex with SARS-CoV-2 Mpro was observed to be stable, indicating the formation of a steady and favorable complex. plos.org

To understand the flexibility of individual amino acid residues within the receptor's binding site upon ligand binding, the Root Mean Square Fluctuation (RMSF) is calculated. The RMSF plot for the complex of compound 5f with SARS-CoV-2 Mpro showed that the amino acid residues at the binding site experienced minimal fluctuations. plos.org This suggests that the ligand forms a stable and rigid complex with the target enzyme, which is a desirable characteristic for an inhibitor. The key amino acid residues in the catalytic site were crucial for the potent binding of these derivatives. nih.gov

In Silico Prediction of Pharmacokinetic and "Drug-Likeness" Properties based on Computational Metrics

Beyond assessing binding affinity and stability, computational methods are vital for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. For a series of nine novel 2-arylamino-dihydroindeno[1,2-b]pyrrol-4(1H)-one derivatives, a comprehensive in silico ADMET and drug-likeness analysis was conducted. nih.govplos.org

The "drug-likeness" of a compound is often evaluated using established guidelines like Lipinski's Rule of Five. These rules relate the physicochemical properties of a compound to its potential for oral bioavailability. The synthesized indeno[1,2-b]pyrrol-4(1H)-one derivatives were evaluated against these criteria. beilstein-journals.org

The analysis revealed that the compounds generally exhibited favorable ADMET profiles. plos.org For instance, toxicology predictions indicated that the synthesized derivatives were non-carcinogenic and did not show potential for AMES toxicity. plos.org Furthermore, parameters related to bioavailability, such as plasma protein binding, were assessed. The values for several compounds suggested they are unlikely to bind too strongly to blood carrier proteins, which is favorable for their distribution and availability to target tissues. plos.org

The following tables summarize the predicted drug-likeness and ADMET properties for a selection of the studied derivatives.

Table 1: Predicted "Drug-Likeness" Properties

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

CompoundMolecular Weight ( g/mol )LogPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
5a 352.413.55230
5d 386.864.28230
5f 431.314.09230
5g 401.283.29240

Table 2: Predicted ADMET Properties

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

CompoundCaco-2 Permeability (logPapp)Human Intestinal Absorption (%)AMES ToxicityCarcinogenicityPlasma Protein Binding (%)
5a High>90%NoNo>94%
5d High>90%NoNo>94%
5f High>90%NoNo-
5g High>90%NoNo>94%

These in silico results collectively suggest that the indeno[1,2-b]pyrrol-4(1H)-one scaffold is a promising starting point for developing orally bioavailable drugs. nih.govplos.org The favorable pharmacokinetic and drug-like properties identified through these computational screenings warrant further investigation through in vitro and in vivo studies to validate their therapeutic potential. nih.gov

Information regarding this compound is not publicly available.

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available research data concerning the structure-activity and structure-property relationships of the chemical compound this compound.

The specific inquiries into structural modulations for molecular recognition, computational QSAR studies, and the influence of substituent effects for this particular indenopyrrolone scaffold did not yield any published findings. Consequently, the requested article, which was to be strictly focused on the detailed investigation of this compound, cannot be generated. The absence of research on this specific molecule prevents a scientifically accurate and informative discussion on the following topics:

Investigation of Structure Activity and Structure Property Relationships in 2 Phenylindeno 1,2 B Pyrrol 4 1h One Scaffolds

Influence of Substituent Effects on Reactivity, Stability, and Intermolecular Interactions.

Without foundational research, the creation of data tables and the reporting of detailed findings as per the specified outline are not possible. While research exists for broader classes of related compounds such as pyrroles or other indenone derivatives, the strict constraint to focus solely on 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one means that information on these other compounds cannot be used as a substitute.

Advanced Research Perspectives and Potential Applications of 2 Phenylindeno 1,2 B Pyrrol 4 1h One in Chemical Sciences

Molecular Design and Scaffold Optimization for Enhanced Interactions with Specific Biological Targets, driven by computational and synthetic exploration

The strategic design and optimization of the 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one scaffold are at the forefront of research aimed at developing potent and selective modulators of biological targets. This endeavor is largely propelled by a synergistic approach that combines computational modeling with synthetic chemistry to refine the molecular structure for improved interactions with specific proteins.

Recent in silico studies, including molecular docking and Density Functional Theory (DFT) analyses, have been instrumental in identifying the therapeutic potential of indeno[1,2-b]pyrrol-4(1H)-one derivatives. For instance, a series of 2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one derivatives were synthesized and evaluated as potential inhibitors of the main protease (Mpro) of SARS-CoV-2. rsc.orgnih.gov Molecular docking studies revealed that these compounds could favorably bind to the active site of the enzyme. rsc.org One particular derivative, compound 5f, demonstrated a notable binding energy of -7.28 Kcal/mol, indicating a strong interaction with the catalytic site of the Mpro protein. rsc.org

Similarly, new derivatives of indeno[1,2-b]pyrrol-4(1H)-one have been synthesized and investigated as potential inhibitors of Bromodomain-containing protein 4 (BRDT), a key target in cancer therapy. doaj.org In silico screening of these compounds identified a derivative, compound 5h, with favorable binding energies for BRDT inhibition. doaj.org These findings underscore the potential of this scaffold in the development of novel anticancer agents. doaj.org The pharmacokinetic and drug-like properties of these derivatives have also been assessed computationally, suggesting their potential as viable drug candidates. rsc.orgdoaj.org

The power of computational chemistry in this field lies in its ability to predict the binding modes and affinities of novel compounds, thereby guiding synthetic efforts towards molecules with enhanced biological activity. This iterative process of design, synthesis, and evaluation is crucial for the optimization of the indeno[1,2-b]pyrrol-4(1H)-one scaffold for specific therapeutic applications.

Table 1: Computational and Biological Activity Data for Indeno[1,2-b]pyrrol-4(1H)-one Derivatives

Compound Series Biological Target Key Findings Computational Methods Used Reference
2-arylamino-dihydro-indeno[1,2-b]pyrrol-4(1H)-one SARS-CoV-2 Main Protease (Mpro) Compound 5f showed a binding energy of -7.28 Kcal/mol. Molecular Docking, DFT (B3LYP/6-31++G(d,p)) rsc.org
Indeno[1,2-b]pyrrol-4(1H)-ones Bromodomain-containing protein 4 (BRDT) Compound 5h exhibited good binding energies for BRDT inhibition. Molecular Docking, DFT (B3LYP/6-3lG) doaj.org

Exploration of the Indeno[1,2-b]pyrrol-4(1H)-one Moiety in Advanced Functional Materials

While the primary research focus for the indeno[1,2-b]pyrrol-4(1H)-one scaffold has been in medicinal chemistry, its unique fused-ring structure suggests potential for applications in the field of advanced functional materials. The exploration of these properties is a burgeoning area of research.

Investigation of Optical and Electronic Properties for Optoelectronic Applications (e.g., potential for luminescence)

The inherent conjugation within the indeno[1,2-b]pyrrol-4(1H)-one core suggests that this class of compounds may possess interesting optical and electronic properties. Although direct studies on the luminescence of this compound are limited, research on structurally related fused heterocyclic systems provides a basis for predicting its potential. For instance, the synthesis of polyaromatic derivatives of indenopyrrole has been reported, along with investigations into their absorption and emission behaviors. rsc.org These studies indicate that the photophysical properties can be tuned by modifying the substituents on the core structure. rsc.org

Furthermore, the broader family of pyrrole-containing fused systems has been explored for optoelectronic applications. nih.gov The electron-donating nature of the pyrrole (B145914) ring can be harnessed to create materials with desirable electronic properties for use in organic electronics. nih.gov Theoretical studies, such as DFT, can be employed to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial parameters for designing materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The investigation into the optical and electronic properties of this compound and its derivatives represents a promising, yet largely unexplored, avenue for future research in materials science.

Development of Novel and Sustainable Synthetic Methodologies for Indeno[1,2-b]pyrrol-4(1H)-one

Application of Green Chemistry Principles in Synthetic Route Design

In recent years, there has been a significant push towards the adoption of green chemistry principles in organic synthesis. For the synthesis of indeno[1,2-b]pyrrol-4(1H)-one and its derivatives, this translates to the use of safer solvents, milder reaction conditions, and catalyst-free or more environmentally benign catalytic systems.

An efficient, catalyst-free approach for the synthesis of symmetrical indeno[1,2-b]pyrrole derivatives has been reported. This method involves a one-pot, four-component reaction of primary amines, a diamine, diketene, and ninhydrin (B49086) in dichloromethane at ambient temperature, offering operational simplicity and good to excellent yields. researchgate.net Another sustainable method involves the reaction of N-alkyl-1-methylthio-2-nitroethenamine with ninhydrin hydrate in ethanol at reflux, providing a series of indanone-fused pyrrolones in high yields (91-98%) through a one-step, catalyst-free reaction. the-innovation.org This protocol is advantageous due to the use of readily available starting materials and a simple, concise synthetic route. the-innovation.org

The development of such green synthetic protocols is not only economically beneficial but also aligns with the growing demand for sustainable practices in the chemical industry. Future research in this area will likely focus on the use of renewable starting materials, solvent-free reaction conditions, and the development of reusable catalysts to further enhance the green credentials of indeno[1,2-b]pyrrol-4(1H)-one synthesis.

Table 2: Comparison of Synthetic Methodologies for Indeno[1,2-b]pyrrol-4(1H)-one Derivatives

Synthetic Approach Key Features Advantages Reference
One-pot, four-component reaction Catalyst-free, ambient temperature Operational simplicity, good to excellent yields researchgate.net
Reaction of N-alkyl-1-methylthio-2-nitroethenamine with ninhydrin hydrate Catalyst-free, reflux in ethanol High yields (91-98%), simple one-step reaction, readily available starting materials the-innovation.org

Future Directions in Theoretical and Computational Chemistry for Indeno[1,2-b]pyrrol-4(1H)-one Systems

Theoretical and computational chemistry will continue to play a pivotal role in shaping the future of research on this compound and its analogues. The increasing power of computational hardware and software allows for more accurate predictions of molecular properties and more sophisticated simulations of molecular interactions. rsc.org

Future computational studies are likely to focus on several key areas. Advanced molecular dynamics (MD) simulations can provide deeper insights into the dynamic behavior of these molecules when interacting with biological targets, offering a more realistic picture of the binding process than static docking models. Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study enzymatic reaction mechanisms involving these compounds with high accuracy.

Furthermore, the use of machine learning and artificial intelligence (AI) is poised to revolutionize the drug discovery process. AI algorithms can be trained on existing data to predict the biological activity and pharmacokinetic properties of virtual libraries of indeno[1,2-b]pyrrol-4(1H)-one derivatives, significantly accelerating the identification of promising lead compounds.

In the realm of materials science, computational tools will be indispensable for predicting the optical and electronic properties of novel derivatives. Time-dependent DFT (TD-DFT) calculations can be used to simulate absorption and emission spectra, guiding the design of new materials with tailored optoelectronic properties for applications in OLEDs, sensors, and other devices. The continued development and application of these computational methods will undoubtedly unlock the full potential of the versatile indeno[1,2-b]pyrrol-4(1H)-one scaffold.

Q & A

Q. What are the common synthetic routes for 2-Phenylindeno[1,2-b]pyrrol-4(1H)-one derivatives?

The synthesis involves reacting ninhydrin with (E)-N-methyl-1-(methylthio)-2-nitroethenamine in ethanol under mild conditions. The process includes nucleophilic substitution on C-2 of the indenopyrrolone core, followed by methanethiol elimination, yielding derivatives with 68–87% efficiency. Regioselectivity challenges arise due to competing pathways (e.g., Path A vs. Path B in Fig 4 of ), leading to regioisomers that require careful optimization of reaction conditions.

Q. How is structural characterization performed for these compounds?

Structural confirmation employs IR spectroscopy (to identify functional groups like C=O and NO₂), ¹H/¹³C NMR (to assign substituent positions and aromatic protons), and X-ray crystallography. For example, crystallography reveals the puckered pyrrolidine ring (q₂ = 0.1576 Å) and dihedral angles (e.g., 57.40° between aryl and pyrrolidine planes), critical for understanding bioactivity.

Q. What in silico methods are used to predict antiviral activity against SARS-CoV-2 Mpro?

Molecular docking (using AutoDock Vina) and density functional theory (DFT) calculations (B3LYP/6-31++G(d,p) basis set) evaluate binding affinities to the Mpro active site. Compound 5f showed the highest binding energy (-9.2 kcal/mol), suggesting strong inhibition. MD simulations (100 ns) further validate ligand-protein stability, with RMSD < 2.0 Å indicating robust interactions.

Advanced Research Questions

Q. How do ADMET properties influence the drug-likeness of these derivatives?

Key parameters include:

  • Absorption : CaCo-2 (human gut) and MDCK (kidney) models predict high intestinal absorption (HIA > 80%) and renal excretion.
  • BBB Penetration : CBrain/CBlood < 1 for all derivatives (Table 5), eliminating neurotoxicity risks.
  • Toxicity : AMES and carcinogenicity assays confirm non-toxic profiles. Plasma protein binding (>94% for 5a , 5d , 5g ) and volume distribution (VD < 0.5 L/kg) suggest tissue-specific bioavailability. ADMET Lab 2.0 is the primary computational tool.

Q. What contradictions exist in pharmacological profiles across derivatives?

While 5f exhibits potent SARS-CoV-2 Mpro inhibition (IC₅₀ = 1.2 µM), 5h targets BRDT (binding energy = -8.9 kcal/mol) for anticancer applications. Substituent variations (e.g., fluorobenzyl in 5f vs. aryl sulfonyl in 5h ) alter target selectivity, highlighting the need for structure-activity relationship (SAR) studies.

Q. How do DFT calculations correlate with experimental structural data?

DFT (B3LYP/6-31G) predicts bond lengths (e.g., C4-S1 = 1.727 Å) and dihedral angles (e.g., 243.9° for pyrrolidine puckering) that align with X-ray crystallography (deviation < 0.01 Å). These calculations validate the anti-synclinal conformation of methylsulfanyl groups, which influences steric interactions in protein binding.

Q. What strategies address regioselectivity challenges during synthesis?

The lack of regioselectivity in ninhydrin reactions ( ) produces regioisomers 5 and 6 (Fig 2). Path A favors 5 via imine A cyclization, while Path B forms 6 through tautomerization of intermediate A’. Solvent polarity (e.g., ethanol vs. DMF) and temperature control can bias pathway outcomes.

Q. How do crystal packing interactions affect molecular stability?

X-ray data ( ) show O–H···O hydrogen bonds (2.65–2.89 Å) forming [010] chains, while weak C–H···O interactions (3.12 Å) stabilize (100) layers. These interactions reduce conformational flexibility, enhancing thermal stability (Tₘ > 200°C) and crystallinity for reproducible bioassays.

Methodological Notes

  • Synthesis Optimization : Use ethanol as a green solvent to improve yields (87% for 5i ) and reduce byproducts.
  • Docking Validation : Cross-check AutoDock results with Schrödinger Glide for consensus scoring.
  • ADMET Assays : Prioritize MDCK over CaCo-2 for rapid permeability screening due to shorter growth cycles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.